BenchChemオンラインストアへようこそ!

12alpha-Fumitremorgin C

BCRP inhibition ABCG2 IC50

12α-Fumitremorgin C (FTC) is the definitive pharmacological probe for unambiguous BCRP/ABCG2 blockade. Unlike verapamil, cyclosporine A, or elacridar, FTC shows zero P-gp or MRP1 modulation, enabling clean mechanistic attribution. Validated in MCF-7/mtxR (114-fold mitoxantrone reversal) and S1M1-3.2 cells. Its extensive tissue distribution (lung, liver, kidney) supports organ-specific efflux studies where Ko143 fails due to metabolic instability. The established natural-product benchmark for next-generation BCRP inhibitor development.

Molecular Formula C22H25N3O3
Molecular Weight 379.5 g/mol
Cat. No. B15285491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12alpha-Fumitremorgin C
Molecular FormulaC22H25N3O3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C
InChIInChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3
InChIKeyDBEYVIGIPJSTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12alpha-Fumitremorgin C (FTC) Procurement Guide: BCRP/ABCG2 Inhibitor for Multidrug Resistance Studies


12α-Fumitremorgin C (FTC) is a mycotoxin isolated from Aspergillus fumigatus that acts as a potent and selective inhibitor of the breast cancer resistance protein (BCRP/ABCG2), an ATP-binding cassette (ABC) efflux transporter implicated in multidrug resistance (MDR) to chemotherapeutic agents [1]. The compound was identified as the first specific BCRP inhibitor and has been extensively utilized as a pharmacological probe to delineate BCRP-mediated transport mechanisms [2].

Why 12alpha-Fumitremorgin C Cannot Be Substituted with Generic ABC Transporter Inhibitors


Substituting 12α-Fumitremorgin C with broad-spectrum ABC transporter inhibitors such as verapamil, cyclosporine A, or GF120918 (elacridar) is scientifically unsound due to FTC's unique, highly restricted selectivity profile. While verapamil and cyclosporine A broadly inhibit P-glycoprotein (P-gp) and MRP1 [1], FTC demonstrates no modulatory effect on these major efflux pumps, making it the only tool capable of cleanly isolating BCRP-mediated transport for mechanistic studies [2]. Furthermore, within its own analog class, the choice of FTC over the more potent but metabolically unstable Ko143 is driven by specific experimental contexts where the parent compound's distinct pharmacokinetic profile—including extensive tissue distribution to the lungs, liver, and kidney [3]—is a prerequisite, as detailed in the following evidence.

Quantitative Differentiation Evidence for 12alpha-Fumitremorgin C Against Key Comparators


BCRP Inhibition Potency (IC50) of 12alpha-Fumitremorgin C vs. Its Tetracyclic Analog Ko143

In direct enzymatic assays using BCRP-expressing membrane vesicles, 12α-Fumitremorgin C inhibits BCRP-mediated transport with an IC50 of 0.25 μM and a Ki of 0.55 μM when estrone sulfate is used as the substrate [1]. The synthetic tetracyclic analog Ko143 is approximately 10-fold more potent than FTC, exhibiting an IC50 of 0.013 μM in comparable BCRP inhibition assays [2]. This establishes Ko143 as the higher-potency option for maximum BCRP blockade, while FTC remains the benchmark natural product scaffold for structure-activity relationship (SAR) studies and serves as a reference standard for evaluating novel BCRP inhibitor candidates [2].

BCRP inhibition ABCG2 IC50 potency comparison

Transporter Selectivity: 12alpha-Fumitremorgin C vs. Broad-Spectrum Inhibitors GF120918 and Verapamil

12α-Fumitremorgin C demonstrates a unique selectivity profile characterized by complete inactivity against P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1) [1]. In contrast, the broad-spectrum inhibitor GF120918 (elacridar) potently inhibits both BCRP and P-gp, while verapamil is a classic P-gp inhibitor with no BCRP activity [2]. In functional assays using S1-M1-3.2 colon carcinoma cells, which express BCRP but not P-gp or MRP, FTC reversed mitoxantrone resistance by up to 114-fold, whereas verapamil and the P-gp inhibitor CL 329,753 showed no reversal effect [3]. This exclusive BCRP selectivity makes FTC an indispensable pharmacological probe for discriminating BCRP-mediated resistance from P-gp- or MRP-mediated resistance pathways [1].

transporter selectivity P-glycoprotein MRP1 off-target activity

Chemosensitization Efficacy: Reversal of Drug Resistance in BCRP-Overexpressing Cells

12α-Fumitremorgin C potentiates the cytotoxicity of multiple chemotherapeutic agents specifically in BCRP-overexpressing cell lines, with quantified fold-reversal effects that vary by drug and cellular context . In MCF-7/mtxR breast cancer cells selected for mitoxantrone resistance, FTC (5 μM) reverses mitoxantrone resistance by 114-fold and doxorubicin resistance by 3-fold . In S1M1-3.2 colon carcinoma cells, FTC enhances drug toxicity by 93-fold for mitoxantrone, 26-fold for doxorubicin, and 24-fold for topotecan . In vector-transfected MCF-7 cells expressing BCRP, FTC increases mitoxantrone and topotecan toxicity by 2.5–5.6 fold and reduces the IC50 of topotecan to levels below those observed in untreated parental cells . Critically, these chemosensitization effects are entirely absent in cell lines overexpressing P-gp or MRP1, confirming the BCRP-specific mechanism of action .

chemosensitization multidrug resistance mitoxantrone doxorubicin topotecan

In Vivo Pharmacokinetics and Tissue Distribution in Tumor-Bearing Murine Models

A comprehensive pharmacokinetic study in female SCID mice bearing BCRP-overexpressing Igrov1/T8 human ovarian xenograft tumors evaluated 12α-Fumitremorgin C following a single intravenous dose of 25 mg/kg [1]. The study reported that FTC undergoes extensive tissue distribution, with the highest drug concentrations accumulating in the lungs, followed by the liver and kidney [1]. This biodistribution pattern is relevant for studies investigating BCRP-mediated drug efflux at these specific organ sites, including the blood-brain barrier, liver canalicular membrane, and renal proximal tubules [1]. In contrast, the synthetic analog Ko143 exhibits rapid metabolic hydrolysis in vivo, forming an inactive metabolite that severely limits its utility in long-term or systemic in vivo studies [2]. Therefore, while Ko143 offers superior in vitro potency, FTC remains the preferred molecular probe for in vivo pharmacokinetic studies requiring sustained BCRP inhibition or investigating organ-specific BCRP function [1].

pharmacokinetics tissue distribution in vivo BCRP inhibitor

High-Impact Application Scenarios for 12alpha-Fumitremorgin C Based on Quantitative Evidence


In Vitro Validation of BCRP-Mediated Multidrug Resistance Mechanisms

Utilize 12α-Fumitremorgin C (5 μM) as a positive control to reverse mitoxantrone, doxorubicin, and topotecan resistance in BCRP-overexpressing cell lines such as MCF-7/mtxR and S1M1-3.2, with expected fold-reversal values of up to 114-fold for mitoxantrone and 24- to 26-fold for doxorubicin and topotecan. The compound's exclusive BCRP selectivity—complete lack of P-gp and MRP1 inhibition—enables unambiguous attribution of observed chemosensitization effects to BCRP blockade, a capability not possible with broad-spectrum inhibitors like GF120918 or verapamil [1].

In Vivo Pharmacokinetic Studies of Organ-Specific BCRP Function

Employ 12α-Fumitremorgin C in murine models at 25 mg/kg IV to investigate BCRP-mediated drug efflux in the lungs, liver, and kidneys, where the compound accumulates to the highest concentrations. This application leverages FTC's extensive tissue distribution profile to probe organ-specific transporter activity, an experimental context where the synthetic analog Ko143 is unsuitable due to its rapid in vivo metabolic inactivation [1].

Pharmacological Discrimination of BCRP from P-gp and MRP1 Efflux Pathways

Deploy 12α-Fumitremorgin C as a selective pharmacological probe to distinguish BCRP-mediated resistance from P-gp- or MRP1-mediated mechanisms in multidrug-resistant cell lines. The compound's inability to reverse resistance in cells overexpressing P-gp or MRP1 provides a definitive functional readout for BCRP-specific efflux activity. This application is particularly valuable for characterizing novel drug candidates suspected of being BCRP substrates and for deconvoluting complex multidrug resistance phenotypes [1].

Benchmark Standard for Evaluating Novel BCRP Inhibitor Candidates

Use 12α-Fumitremorgin C (IC50 = 0.25–0.47 μM in vesicular transport assays) as the reference natural product scaffold for comparative potency assessment of newly synthesized BCRP inhibitors. The well-characterized quantitative parameters—including IC50, Ki, and fold-reversal values across multiple cell lines—provide a robust benchmark for validating the efficacy of next-generation BCRP inhibitors derived from fumitremorgin-type indolyl diketopiperazine scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12alpha-Fumitremorgin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.